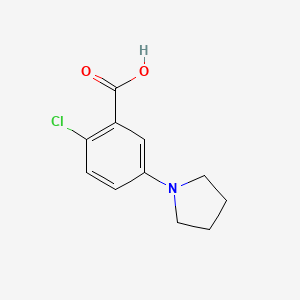

2-Chloro-5-(pyrrolidin-1-yl)benzoic acid

Description

Contextualization within Substituted Benzoic Acid and Pyrrolidine (B122466) Compound Classes

Substituted benzoic acids are a cornerstone in organic chemistry, with the carboxylic acid group providing a reactive handle for a multitude of chemical transformations. The presence of a chlorine atom on the benzene (B151609) ring can influence the electronic properties of the molecule, affecting its acidity and reactivity in various reactions. Benzoic acid derivatives are widely studied for their potential therapeutic applications. ontosight.ai

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its saturated and non-planar structure allows for the exploration of three-dimensional chemical space, which is a crucial aspect of modern drug design. researchgate.netnih.gov The pyrrolidine moiety can also enhance a molecule's solubility and other physicochemical properties, in addition to being a key part of the pharmacophore.

The integration of both the substituted benzoic acid and the pyrrolidine functionalities in 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid creates a bifunctional molecule with potential for diverse applications.

Research Significance in Organic Synthesis and Chemical Sciences

The significance of this compound in organic synthesis lies primarily in its potential as a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into more complex molecular architectures.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs are of immense interest in medicinal chemistry. Pyrrolidine derivatives, for instance, are explored for their inhibitory effects on various enzymes and receptors, which could pave the way for the development of new therapeutic agents. ontosight.ai The general synthetic utility of related amino-benzoic acids as precursors for more complex molecules is well-established. For example, 2-amino-5-chlorobenzoic acid is a known intermediate in the synthesis of various pharmaceutical compounds.

The study of molecules like this compound contributes to the fundamental understanding of structure-activity relationships. By systematically modifying the substituents on the benzoic acid and pyrrolidine rings, chemists can probe the specific interactions of these molecules with biological targets, a key process in rational drug discovery. nih.gov

Properties

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQHDZOZYQHAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 2 Chloro 5 Pyrrolidin 1 Yl Benzoic Acid

Multi-Step Synthesis Strategies for 2-Chloro-5-(pyrrolidin-1-yl)benzoic Acid

The construction of the target molecule involves the strategic formation of the substituted benzoic acid core and the introduction of the pyrrolidine (B122466) moiety.

The synthesis of this compound hinges on the selection of appropriate precursors that allow for the sequential or convergent assembly of the final structure. A common and effective strategy is nucleophilic aromatic substitution (SNAr).

A highly plausible synthetic route begins with a di-halogenated benzoic acid, such as 2-chloro-5-fluorobenzoic acid. In this precursor, the fluorine atom is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent chloro and carboxylic acid groups. The reaction with pyrrolidine, a secondary amine, leads to the displacement of the fluoride (B91410) ion and the formation of the C-N bond, yielding the desired product.

An alternative, though more circuitous, pathway starts with o-chlorobenzoic acid. google.com This precursor can undergo nitration using a mixture of nitric and sulfuric acids to produce 2-chloro-5-nitrobenzoic acid. google.comgoogle.com Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation or using reducing agents like iron in acidic medium, yields 2-chloro-5-aminobenzoic acid. google.com The final step would involve a method to form the pyrrolidine ring from the aniline (B41778) derivative, which can be challenging and may require specific catalysts or multi-step procedures.

Key precursors for these synthetic strategies are listed in the table below.

| Precursor | Role in Synthesis | Relevant Transformation |

|---|---|---|

| 2-Chloro-5-fluorobenzoic acid | Direct precursor for SNAr | Nucleophilic substitution with pyrrolidine |

| o-Chlorobenzoic acid | Starting material for multi-step route | Nitration to 2-chloro-5-nitrobenzoic acid google.com |

| 2-Chloro-5-nitrobenzoic acid | Intermediate | Reduction to 2-chloro-5-aminobenzoic acid google.com |

| Pyrrolidine | Nucleophile | Forms the pyrrolidinyl moiety via C-N bond formation |

To maximize the efficiency of the synthesis, particularly the nucleophilic aromatic substitution step, reaction conditions must be carefully controlled.

For the reaction between 2-chloro-5-fluorobenzoic acid and pyrrolidine, several factors are critical:

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used as they can solvate the reactants and facilitate the substitution reaction.

Base : A base is required to neutralize the hydrofluoric acid byproduct. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine.

Temperature : The reaction often requires heating to proceed at a reasonable rate. Temperatures can range from moderate to high, and in some cases, microwave irradiation is employed to significantly reduce reaction times. d-nb.info

Purification : After the reaction is complete, the product is typically isolated and purified. This often involves an aqueous workup, extraction with an organic solvent, and subsequent purification by recrystallization or column chromatography to achieve high purity. d-nb.info

The table below summarizes typical conditions for optimizing the synthesis.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Solvent | DMF, DMSO | Facilitates nucleophilic aromatic substitution |

| Base | K₂CO₃, Cs₂CO₃, NaH | Neutralizes acidic byproducts d-nb.info |

| Temperature | Elevated temperatures or microwave irradiation | Increases reaction rate d-nb.info |

| Purification | Crystallization, Chromatography | Isolates product and removes impurities d-nb.info |

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives allows for systematic exploration of how structural modifications impact the compound's properties. These modifications can be made to the benzoic acid core, the pyrrolidine ring, or the carboxylic acid group.

Modifying the substituents on the aromatic ring can significantly alter the electronic and steric properties of the molecule.

Halogen Substitution : The chlorine atom at the 2-position can be replaced with other halogens like fluorine or bromine. The synthesis of these analogs would start from the corresponding ortho-substituted benzoic acids, such as 2-fluorobenzoic acid or 2-bromobenzoic acid, and follow similar synthetic routes. mdpi.com

Modification at the 5-Position : While the parent compound features a pyrrolidine ring, this position can be modified to include other functional groups. For instance, precursors like 5-bromo-2-chloro-benzoic acid or 2-chloro-5-iodobenzoic acid can be synthesized. google.comgoogle.com These halogenated intermediates are versatile handles for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Other Substituents : Analogs such as 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid have been synthesized, demonstrating that sulfonyl groups can be incorporated at the 5-position instead of a direct C-N bond. chemscene.com

The pyrrolidine ring itself offers opportunities for structural diversification. nih.gov

Use of Proline Derivatives : The synthesis can employ derivatives of proline, a naturally occurring amino acid, instead of pyrrolidine. nih.gov For example, using (S)- or (R)-proline would introduce chirality. Using substituted prolines, such as trans-4-hydroxy-L-proline, would result in a hydroxyl group on the pyrrolidine ring, providing a site for further functionalization. nih.gov

Direct Functionalization : In some cases, the pyrrolidine ring can be functionalized after its attachment to the benzoic acid core, although this can be more challenging due to potential side reactions on the aromatic ring.

Ring Size and Heteroatoms : Analogs could also be prepared using other cyclic amines, such as piperidine (B6355638) or morpholine, to investigate the effect of ring size and the presence of other heteroatoms.

The carboxylic acid functional group is a key site for derivatization, allowing for the formation of esters, amides, and other related functionalities. nih.gov

Amide Formation : The carboxylic acid can be converted into an amide by reaction with an amine. This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com An alternative method involves first converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.govnih.gov A notable example is the synthesis of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, where the carboxylic acid group is converted to a complex amide. nih.gov

Ester Formation : Esters can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acid chloride with an alcohol. thermofisher.com Fluorescent tags can also be attached via esterification for analytical purposes. thermofisher.com

These derivatization reactions expand the chemical space accessible from this compound, enabling the creation of a diverse library of compounds for further research.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound involves the formation of a crucial carbon-nitrogen bond between the pyrrolidine ring and the C-5 position of the 2-chlorobenzoic acid backbone. Mechanistic investigations into analogous transformations suggest two primary, well-established pathways for achieving this: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The operative mechanism is dictated by the specific reaction conditions and starting materials employed.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a fundamental route for the amination of electron-deficient aromatic rings. nih.govlibretexts.org In the context of synthesizing the target molecule, this would typically involve the reaction of a precursor like 2,5-dichlorobenzoic acid with pyrrolidine. The chloro and carboxyl groups on the benzene (B151609) ring act as electron-withdrawing groups, which activate the ring for nucleophilic attack by making the carbon atoms electron-poor.

Mechanistic studies have revealed that SNAr reactions can proceed through two distinct pathways: a classical stepwise (addition-elimination) mechanism or a concerted mechanism. nih.govnih.gov

Stepwise Addition-Elimination Mechanism: This traditional pathway involves two discrete steps. libretexts.org First, the nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (the chlorine atom at C-5) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.netbris.ac.uk The formation of this complex temporarily disrupts the aromaticity of the ring. libretexts.org In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product. researchgate.net The initial nucleophilic attack is generally the rate-limiting step of the process. researchgate.net The stability of the Meisenheimer complex is a critical factor and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. bris.ac.uk

Concerted Mechanism: More recent kinetic and computational studies have provided evidence that many reactions previously assumed to be stepwise are, in fact, concerted. nih.govnih.gov In a concerted SNAr mechanism, the C-N bond formation and the C-Cl bond cleavage occur simultaneously through a single transition state, without the formation of a discrete Meisenheimer intermediate. nih.gov These pathways are more likely when the aromatic ring is less electron-deficient or when a very good leaving group is present. bris.ac.uknih.gov Computational studies predict that for many SNAr reactions, especially on heterocycles or arenes without powerful nitro-group activators, concerted mechanisms are common. nih.gov

The choice between a stepwise and concerted mechanism for the synthesis of this compound would depend on factors like the solvent and the precise electronic nature of the starting materials. frontiersin.org

Table 1: Comparison of Stepwise and Concerted SNAr Mechanisms

| Feature | Stepwise (Addition-Elimination) Mechanism | Concerted Mechanism |

| Intermediates | Involves a discrete, non-aromatic anionic intermediate (Meisenheimer Complex). bris.ac.uk | Proceeds through a single transition state without a stable intermediate. nih.gov |

| Rate-Limiting Step | Typically the initial nucleophilic attack to form the intermediate. researchgate.net | The single step of simultaneous bond formation and cleavage. |

| Energy Profile | Two-step profile with an energy well for the intermediate. | Single energy barrier profile. |

| Favored By | Strongly electron-deficient rings (e.g., with nitro groups) and poor leaving groups (e.g., fluoride). bris.ac.uk | Less activated aromatic rings and good leaving groups (e.g., chloride, bromide). nih.gov |

Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgnumberanalytics.com This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often succeeding where classical methods like SNAr fail. wikipedia.orgacsgcipr.org The synthesis of this compound via this route would involve coupling an aryl halide, such as 2,5-dichlorobenzoic acid, with pyrrolidine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comlibretexts.org

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) species. libretexts.org Mechanistic investigations have elucidated the key elementary steps of this cycle:

Amine Coordination and Deprotonation: Following oxidative addition, the amine (pyrrolidine) coordinates to the arylpalladium(II) complex. A stoichiometric amount of a strong base (e.g., sodium tert-butoxide) is then required to deprotonate the coordinated amine, forming a palladium amido complex and displacing the halide ligand. nrochemistry.comyoutube.com

Reductive Elimination: This is the final and product-forming step. The aryl group and the amido group couple, forming the desired C-N bond in the product molecule. nrochemistry.com This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. numberanalytics.com Reductive elimination is generally a rapid process. nrochemistry.com

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) developed by the Buchwald group are highly effective because they promote both the oxidative addition and the reductive elimination steps. youtube.comnih.gov Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, have shown that the steric and electronic properties of these ligands can modulate the energy barriers of the different steps in the cycle, and can even change which step is rate-limiting. nih.gov For example, for a given reaction, the use of a ligand like BrettPhos might make oxidative addition the rate-limiting step, whereas the sterically different RuPhos could cause reductive elimination to become rate-limiting. nih.gov

Table 2: Key Steps in the Buchwald-Hartwig Catalytic Cycle

| Step | Reactants | Transformation | Product |

| 1. Oxidative Addition | Pd(0) Complex + Aryl Halide | Insertion of Pd into the Ar-X bond. | Arylpalladium(II) Halide Complex |

| 2. Amine Deprotonation | Arylpalladium(II) Complex + Amine + Base | Displacement of halide and deprotonation of the amine. | Arylpalladium(II) Amido Complex |

| 3. Reductive Elimination | Arylpalladium(II) Amido Complex | Formation of the C-N bond. | Aryl Amine Product + Pd(0) Complex |

Advanced Spectroscopic Characterization of 2 Chloro 5 Pyrrolidin 1 Yl Benzoic Acid

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable structural information through the analysis of its fragmentation patterns. For 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₁₂ClNO₂, with a calculated molecular weight of 225.67 g/mol . scbt.com

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺˙) which then undergoes a series of fragmentation events. The fragmentation pattern is influenced by the different functional groups present: the carboxylic acid, the chloro substituent, and the pyrrolidinyl group on the benzene (B151609) ring.

The fragmentation of benzoic acid and its derivatives is well-documented and typically involves characteristic losses. nist.gov The primary fragmentation pathways anticipated for this compound would likely include:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.

Loss of the carboxyl group (•COOH or CO₂ + H•): Decarboxylation is another characteristic fragmentation pathway for benzoic acids.

Cleavage of the pyrrolidinyl ring: The five-membered heterocyclic ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules.

Loss of a chlorine atom (•Cl): Halogenated aromatic compounds can lose the halogen atom as a radical.

Combined losses: Sequential losses of these fragments would lead to a series of daughter ions.

A plausible fragmentation pattern is detailed in the interactive data table below, predicting the major fragment ions and their corresponding mass-to-charge ratios (m/z).

Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Structure | Loss from Molecular Ion |

|---|---|---|

| 225 | [C₁₁H₁₂ClNO₂]⁺˙ (Molecular Ion) | - |

| 208 | [C₁₁H₁₁ClNO]⁺ | •OH |

| 180 | [C₁₁H₁₂ClN]⁺˙ | •COOH |

| 190 | [C₁₁H₁₂NO₂]⁺ | •Cl |

| 152 | [C₉H₈N]⁺ | •COOH, •Cl |

This predicted fragmentation provides a "fingerprint" for the molecule, allowing for its unambiguous identification in complex mixtures and serving as a tool for further structural confirmation.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible within that molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by electronic transitions involving the π-electrons of the benzene ring. Substituted benzoic acids generally exhibit two main absorption bands, often referred to as the B-band (or primary band) and the C-band (or secondary band).

The chromophore in this compound is the substituted benzene ring. The presence of the carboxylic acid, the chloro group, and the nitrogen-containing pyrrolidinyl group all influence the energy of the molecular orbitals and, consequently, the wavelengths of the absorption maxima (λmax).

The expected electronic transitions for this molecule are:

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy transitions and are responsible for the strong absorption bands in the UV region. The extended conjugation and the presence of substituents on the benzene ring will affect the energy gap for these transitions.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carboxylic acid or the nitrogen atom of the pyrrolidinyl group, to an antibonding π* orbital of the aromatic ring. These are generally lower in energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions.

The substituents on the benzoic acid ring are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. The pyrrolidinyl group, being an electron-donating group, and the chloro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, will both modulate the electronic properties of the aromatic system.

A summary of the anticipated electronic transitions and their probable spectral regions is presented in the interactive data table below.

Predicted UV-Vis Absorption Data for this compound

| Absorption Band | Electronic Transition | Probable λmax Region (nm) | Characteristics |

|---|---|---|---|

| B-band | π → π | ~230 - 260 | High intensity |

| C-band | π → π | ~270 - 300 | Lower intensity, fine structure may be absent due to polar substituents |

| - | n → π | > 300 | Low intensity, may be obscured by the more intense π → π bands |

The precise λmax values and molar absorptivities would need to be determined experimentally by recording the UV-Vis spectrum of a solution of this compound in a suitable solvent.

Computational and Theoretical Investigations of 2 Chloro 5 Pyrrolidin 1 Yl Benzoic Acid

Quantum Chemical Calculation Methods for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular structure, stability, and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a popular and effective method for this purpose, balancing computational cost with accuracy. DFT methods calculate the electron density of a molecule to determine its energy. By systematically adjusting the positions of the atoms to find the lowest energy state, the optimized geometry of 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid can be determined.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of techniques that can be used for geometry optimization. These methods are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results.

For this compound, these calculations would reveal key geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Atom Involvement | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-Cl | Carbon-Chlorine | Value in Angstroms (Å) |

| C-N | Carbon-Nitrogen | Value in Angstroms (Å) |

| C=O | Carbonyl Carbon-Oxygen | Value in Angstroms (Å) |

| O-H | Hydroxyl Oxygen-Hydrogen | Value in Angstroms (Å) |

| Bond Angles | ||

| C-C-Cl | Benzene (B151609) ring | Value in Degrees (°) |

| C-C-N | Benzene ring - Pyrrolidine (B122466) | Value in Degrees (°) |

| C-C-COOH | Benzene ring - Carboxylic acid | Value in Degrees (°) |

| Dihedral Angles | ||

| C-C-N-C | Benzene ring vs. Pyrrolidine ring | Value in Degrees (°) |

Note: This table is for illustrative purposes to show the type of data that would be generated from geometry optimization calculations.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The comparison helps to validate the accuracy of the computational method and aids in the assignment of experimental spectral bands to specific molecular vibrations.

DFT calculations are widely used for predicting vibrational spectra. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations inherent in the theoretical models. A good agreement between the scaled theoretical spectrum and the experimental spectrum would confirm that the calculated structure is a true representation of the molecule.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | (Value) | (Value) | (Value) |

| C=O stretch (Carboxylic acid) | (Value) | (Value) | (Value) |

| C-Cl stretch | (Value) | (Value) | (Value) |

| C-N stretch | (Value) | (Value) | (Value) |

| Aromatic C-H stretch | (Value) | (Value) | (Value) |

Note: This table illustrates how theoretical vibrational data would be presented and compared with experimental findings.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value (in electron volts, eV) |

|---|---|

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

Note: This table shows the kind of data that would be generated from an FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. uni-muenchen.de This provides a more intuitive chemical picture than the delocalized molecular orbitals. NBO analysis calculates the partial charges on each atom, providing insight into the molecule's polarity and electrostatic potential. huntresearchgroup.org.uk

For this compound, NBO analysis would quantify the electron-withdrawing effect of the chlorine atom and the carboxylic acid group, as well as the electron-donating effect of the pyrrolidine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 4: Hypothetical Natural Atomic Charges for Selected Atoms of this compound

| Atom | Atomic Charge (in elementary charge units, e) |

|---|---|

| Cl | (Calculated Value) |

| N (pyrrolidine) | (Calculated Value) |

| O (carbonyl) | (Calculated Value) |

| O (hydroxyl) | (Calculated Value) |

Note: This table illustrates the type of output expected from an NBO analysis.

Quantitative Structure-Property Relationship (QSPR) and 3D-QSPR Modeling

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to predict the properties or biological activities of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org These models establish a mathematical relationship between a set of molecular descriptors and a specific property. wisdomlib.org

For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or toxicity. This would involve calculating a wide range of molecular descriptors for a series of related compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods are then used to build a model that can predict the properties of new compounds, such as this compound.

3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional structure of the molecules and their interaction fields.

Molecular Docking Studies of Theoretical Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. azolifesciences.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

The process involves placing the molecule in the binding site of the target protein and using a scoring function to estimate the strength of the interaction. The results of a molecular docking study can provide valuable insights into the binding mode and affinity of the molecule, and can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. This information can be used to guide the design of more potent and selective drug candidates.

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result |

|---|---|

| Binding Affinity / Docking Score | (Value in kcal/mol) |

| Key Interacting Amino Acid Residues | (e.g., Arg120, Tyr350) |

| Type of Interactions | (e.g., Hydrogen bond, Hydrophobic, Pi-Pi stacking) |

Note: This table is a representation of the typical data obtained from a molecular docking study.

Conformational Landscape Exploration and Energetic Analysis

A comprehensive understanding of the conformational landscape of this compound is crucial for elucidating its molecular behavior and potential interactions. Computational chemistry serves as a powerful tool to explore the various spatial arrangements (conformers) of the molecule and to determine their relative stabilities. This exploration typically involves the systematic rotation of single bonds and the subsequent calculation of the potential energy of the resulting geometries.

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-N bond connecting the pyrrolidine ring to the benzene ring and the C-C bond linking the carboxylic acid group to the benzene ring. The pyrrolidine ring itself can also adopt different puckered conformations, such as the envelope and twisted forms, which further contributes to the complexity of the conformational landscape.

Dihedral Angle Analysis:

The orientation of the pyrrolidinyl group and the carboxylic acid group relative to the chlorobenzene ring can be described by specific dihedral angles. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can map the potential energy surface as a function of these dihedral angles. For instance, the rotation of the carboxylic acid group relative to the benzene ring can lead to different conformers. One key dihedral angle to consider is that which defines the orientation of the -COOH plane with respect to the plane of the benzene ring.

Energetic Analysis of Conformers:

Computational studies can identify several low-energy conformers of this compound. The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformer. Other conformers, or local minima, will exist at slightly higher energies.

The stability of different conformers is governed by a balance of steric and electronic effects. For example, steric hindrance between the pyrrolidine ring and the adjacent chlorine atom or the carboxylic acid group can destabilize certain conformations. Conversely, intramolecular hydrogen bonding, for instance between the carboxylic acid proton and the nitrogen of the pyrrolidine ring or the chlorine atom, could stabilize specific arrangements.

Interactive Data Table: Calculated Relative Energies of Conformers

Below is a hypothetical interactive table representing the kind of data that would be generated from a detailed computational study. The values are illustrative and would be derived from quantum chemical calculations.

| Conformer ID | Dihedral Angle 1 (°)(C-C-C=O) | Dihedral Angle 2 (°)(C-C-N-C) | Relative Energy (kcal/mol) |

| Conf-1 | 15.0 | 30.0 | 0.00 |

| Conf-2 | 175.0 | 35.0 | 1.50 |

| Conf-3 | 18.0 | 150.0 | 2.80 |

| Conf-4 | 170.0 | 145.0 | 4.20 |

Note: The data in this table is illustrative. The dihedral angles and relative energies would be determined from specific computational chemistry calculations (e.g., DFT at a given level of theory and basis set).

The exploration of the conformational landscape provides fundamental insights into the intrinsic properties of this compound. The preferred conformations are likely to be those that are most relevant for its chemical reactivity and biological activity, as molecular shape is a key determinant of intermolecular interactions.

Crystallographic Analysis of 2 Chloro 5 Pyrrolidin 1 Yl Benzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

The definitive method for determining the absolute structure of a crystalline compound is single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For a molecule like 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid, this analysis would reveal the planarity of the benzoic acid ring, the conformation of the pyrrolidine (B122466) ring, and the relative orientation of these two substituents. However, no published studies containing the crystal structure of this specific compound could be located.

Characterization of Crystal Packing and Supramolecular Interactions

Understanding how molecules arrange themselves in a crystal, known as crystal packing, is crucial for predicting a compound's properties, such as solubility and melting point. This packing is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of a substance.

Research into the potential polymorphic forms or co-crystals of this compound would involve screening various crystallization conditions (e.g., different solvents, temperatures, and pressures) and co-formers. Such studies are contingent on the ability to characterize the resulting solid forms, primarily through X-ray diffraction techniques. The absence of a foundational crystal structure for the parent compound makes it challenging to rationalize or predict the outcomes of such investigations.

While the crystallographic analysis of numerous benzoic acid derivatives has been reported, providing a general framework for how these molecules behave in the solid state, specific data for this compound is conspicuously absent from the current body of scientific literature. Further experimental work is required to elucidate the structural characteristics of this particular compound.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 Pyrrolidin 1 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The susceptibility of the benzene (B151609) ring in 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid to substitution reactions is governed by the cumulative electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. The reaction's rate and regioselectivity are determined by the activating and directing properties of the attached groups.

Pyrrolidinyl Group (-C₄H₈N): The nitrogen atom of the pyrrolidinyl group possesses a lone pair of electrons that can be donated to the benzene ring through resonance (+R effect). This is a powerful activating effect, significantly increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the pyrrolidinyl group.

Chloro Group (-Cl): The chlorine atom is an electronegative element, withdrawing electron density from the ring inductively (-I effect), which deactivates the ring. However, it also has lone pairs that can be donated through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. The inductive effect is stronger than the resonance effect, making the chloro group a net deactivating, ortho-, para-director.

Carboxyl Group (-COOH): The carboxyl group is a strong electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This makes it a strong deactivator and directs incoming electrophiles to the meta position.

Interactive Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Pyrrolidinyl | Amine | Strongly Activating | Ortho, Para |

| Chloro | Halogen | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is less common than EAS and requires specific conditions. libretexts.org The reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org

In this compound, the chloro atom is a potential leaving group. For an SNAr reaction to occur at the C2 position, the negative charge of the intermediate (Meisenheimer complex) must be stabilized. The carboxyl group is meta to the chlorine, offering no resonance stabilization. The pyrrolidinyl group is a strong electron-donating group, which destabilizes the negatively charged intermediate required for an SNAr mechanism. Consequently, nucleophilic aromatic substitution at the C2 position is highly unfavorable under standard conditions.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional moiety that can undergo a variety of transformations, primarily through nucleophilic acyl substitution. libretexts.org Direct substitution is often difficult because the hydroxyl (-OH) group is a poor leaving group. Therefore, reactions typically require acid catalysis or conversion of the -OH into a better leaving group. libretexts.org

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This equilibrium-driven process is known as Fischer esterification. libretexts.org The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Formation of Acyl Chlorides: The hydroxyl group can be replaced by a chlorine atom to form a highly reactive acyl chloride. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). savemyexams.com The acyl chloride is a valuable intermediate for synthesizing esters, amides, and other acid derivatives.

Amide Formation: Direct reaction with an amine to form an amide is generally inefficient due to an acid-base reaction forming a stable salt. Amide synthesis is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. This requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids.

Interactive Table: Common Reactions of the Carboxyl Group

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester (-COOR') |

| Acyl Chloride Formation | SOCl₂ or PCl₅ | Acyl Chloride (-COCl) |

| Amide Formation | 1. SOCl₂ 2. Amine (R'₂NH) | Amide (-CONR'₂) |

Reactivity at the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom in the pyrrolidine ring is an sp³-hybridized tertiary amine. Its lone pair of electrons imparts both basic and nucleophilic character. However, its reactivity is tempered by the delocalization of this lone pair into the adjacent aromatic ring (the +R effect). This resonance interaction reduces the availability of the lone pair, making the nitrogen less basic and less nucleophilic than a typical trialkylamine.

Despite this reduced reactivity, the nitrogen center can still participate in certain reactions:

Protonation: As a base, the nitrogen can be protonated by strong acids to form a pyrrolidinium (B1226570) salt. This equilibrium is dependent on the pH of the solution.

Alkylation: The nitrogen can act as a nucleophile and react with strong electrophiles like alkyl halides to form a quaternary ammonium (B1175870) salt, although harsher conditions may be required compared to simple aliphatic amines.

Oxidation: The nitrogen can be oxidized by strong oxidizing agents, such as hydrogen peroxide or peroxy acids, to form an N-oxide. This reaction is common for tertiary amines.

Influence of Substituents (Chloro, Pyrrolidinyl, Carboxyl) on Reaction Pathways

On Carboxylic Acid Reactivity: The electronic nature of the ring substituents influences the acidity of the carboxyl group. The electron-withdrawing chloro group (-I effect) and the carboxyl group itself (-I, -R effects) increase the acidity (lower the pKa) by stabilizing the conjugate base (carboxylate anion). Conversely, the electron-donating pyrrolidinyl group (+R effect) decreases acidity (raises the pKa) by destabilizing the anion. The net effect on acidity will depend on the balance of these opposing influences.

On Pyrrolidine Nitrogen Reactivity: The attachment to the aromatic ring, which is substituted with two electron-withdrawing groups (chloro and carboxyl), enhances the delocalization of the nitrogen lone pair into the ring. This reduces the basicity and nucleophilicity of the nitrogen atom more than if it were attached to an unsubstituted benzene ring.

Acid-Base Equilibria and Proton Transfer Dynamics

The molecule possesses two functional groups capable of participating in acid-base equilibria: the acidic carboxylic acid group and the basic pyrrolidine nitrogen. ufl.edu

The primary equilibrium in aqueous solution involves the dissociation of the carboxylic acid: C₁₁H₁₁ClNO₂H (aq) + H₂O (l) ⇌ C₁₁H₁₁ClNO₂⁻ (aq) + H₃O⁺ (aq)

A second equilibrium can occur under more acidic conditions, involving the protonation of the pyrrolidine nitrogen: C₁₁H₁₁ClNO₂H (aq) + H₃O⁺ (aq) ⇌ C₁₁H₁₁ClNO₂H₂⁺ (aq) + H₂O (l)

This equilibrium is characterized by the pKa of the conjugate acid (the protonated form). Due to the delocalization of the nitrogen's lone pair into the ring, the pyrrolidine group in this molecule is a weaker base than pyrrolidine itself, meaning its conjugate acid is stronger (has a lower pKa). The molecule can exist as a zwitterion, particularly at a pH between the pKa of the carboxylic acid and the pKa of the pyrrolidinium ion, where the carboxyl group is deprotonated and the nitrogen is protonated.

Applications and Advanced Research Directions in Organic Chemistry

Utilization of 2-Chloro-5-(pyrrolidin-1-yl)benzoic Acid as a Versatile Chemical Building Block

This compound is recognized as a valuable heterocyclic organic building block. bldpharm.com Its utility stems from the presence of distinct functional groups that can be selectively targeted in synthetic pathways. The carboxylic acid group can undergo esterification or amidation, the chloro substituent can be replaced via nucleophilic aromatic substitution, and the pyrrolidine (B122466) ring, while generally stable, influences the electronic properties of the benzene (B151609) ring.

The compound serves as a scaffold in medicinal chemistry for the synthesis of more complex molecules with potential biological activity. For instance, derivatives of this core structure are investigated for various therapeutic applications. A notable example is the use of a related scaffold, 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, as a starting point for the structure-guided design of selective inhibitors against Cryptosporidium parvum N-myristoyltransferase, an enzyme crucial for the parasite's survival. nih.gov This highlights how the core benzamide (B126) structure, derived from a benzoic acid, is systematically modified to achieve specific biological targets. nih.gov

The reactivity of its primary functional groups allows for a range of chemical modifications, making it a versatile precursor in multi-step syntheses.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester Derivative |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Derivative | |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Benzyl Alcohol Derivative | |

| Chloro Group | Nucleophilic Aromatic Substitution | Nucleophile (e.g., -OR, -NR₂, -SR), often with heat or catalyst | Substituted Benzoic Acid Derivative |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst | Biphenyl Derivative | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Ring-substituted Derivative (e.g., nitro group addition) |

Design and Synthesis of Functional Materials Incorporating the Compound Moiety

The structural characteristics of this compound make it a candidate for integration into functional materials. Although specific polymers or dyes based on this exact compound are not extensively documented, related benzoic acid derivatives are explored for applications in materials science. ontosight.ai The rigid aromatic core combined with the reactive carboxylic acid "handle" allows for its use as a monomer or a modifying agent in polymerization reactions.

The incorporation of this moiety could impart specific properties to a material. For example:

Polymers: Through polycondensation reactions involving the carboxylic acid group, the molecule can be incorporated into the backbone of polyesters or polyamides. The bulky and polar pyrrolidine group and the chlorine atom would influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability.

Dyes and Pigments: The chromophoric system of the substituted benzene ring suggests potential applications in the synthesis of dyes. ontosight.ai Further modification of the ring and coupling reactions could lead to the creation of larger conjugated systems capable of absorbing light in the visible spectrum.

Table 2: Potential Applications in Functional Materials

| Material Class | Method of Incorporation | Role of Compound Moiety | Potential Properties |

| Polyesters | Polycondensation (with diols) | Monomer | Enhanced thermal stability, modified solubility |

| Polyamides | Polycondensation (with diamines) | Monomer | Altered mechanical properties, increased rigidity |

| Specialty Coatings | Additive or Grafting Agent | Surface Modifier | Improved adhesion, altered refractive index |

| Organic Dyes | Synthetic Precursor | Core Chromophore | Color generation, photosensitivity |

Exploration in Catalysis and Reaction Methodology

While direct catalytic applications of this compound itself are not prominent in current literature, its structural components, particularly the pyrrolidine ring, are central to the field of catalysis. The pyrrolidine scaffold is a key feature in a highly successful class of organocatalysts, most famously proline and its derivatives, which are used to catalyze a wide range of stereoselective reactions. nih.gov

This compound could serve as a precursor for the synthesis of novel catalysts or ligands. Potential research directions include:

Ligand Synthesis: The molecule could be chemically modified to create ligands for transition metal catalysis. The nitrogen atom of the pyrrolidine ring or the oxygen atoms of the carboxylate group could act as coordination sites for a metal center. Further functionalization of the aromatic ring could introduce additional donor atoms, creating multidentate ligands.

Organocatalyst Development: By modifying the structure, for example, by introducing other functional groups onto the pyrrolidine ring, it may be possible to design new organocatalysts. The chiral nature of substituted pyrrolidines is often exploited to induce asymmetry in chemical reactions. nih.gov

Table 3: Theoretical Roles in Catalysis

| Catalysis Type | Potential Role | Required Modification | Example Reaction Type |

| Transition Metal Catalysis | Ligand Precursor | Functionalization to create chelating sites | Cross-coupling reactions, hydrogenation |

| Organocatalysis | Catalyst Scaffold | Introduction of chiral centers or additional functional groups on the pyrrolidine ring | Asymmetric aldol (B89426) reactions, Michael additions |

| Phase-Transfer Catalysis | Catalyst Precursor | Quaternization of the pyrrolidine nitrogen | Nucleophilic substitution reactions in biphasic systems |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.